molecular formula C28H40O8 B1677700 Phorbol 12,13-dibutyrate CAS No. 37558-16-0

Phorbol 12,13-dibutyrate

Cat. No. B1677700
CAS RN: 37558-16-0
M. Wt: 504.6 g/mol
InChI Key: BQJRUJTZSGYBEZ-YVQNUNKESA-N
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Description

Phorbol 12,13-dibutyrate (PDBu) is a phorbol ester and a potent activator of protein kinase C (PKC). It is frequently used in cancer research and is widely characterized to promote tumors in a variety of tissue types . It is more hydrophilic than phorbol 12-myristate 13-acetate (PMA), which facilitates washing PDBu out of cells in tissue culture .


Molecular Structure Analysis

The molecular formula of Phorbol 12,13-dibutyrate is C28H40O8 and its molecular weight is 504.61 . The structure is complex, with multiple rings and functional groups .


Physical And Chemical Properties Analysis

Phorbol 12,13-dibutyrate is a powder that is soluble in water, DMSO, acetone, and ethanol . It is stored at -20°C .

Scientific Research Applications

Tumor-Promoting Activity and Structural Importance

Phorbol 12,13-dibutyrate (PDBu) has been extensively studied for its biological activities and structural significance. Research on its analogs, such as 12-Epi-phorbol-12,13-dibutyrate, has revealed the critical role of β-stereochemistry at position 12 of the phorbol skeleton for optimal activity, highlighting the molecule's structure-activity relationship. These studies contribute to understanding the molecular basis of tumor promotion and the design of related compounds with potential therapeutic applications K. Irie et al., 2000.

Neurogenesis and Neuroprotective Effects

Recent advancements have demonstrated the potential of PDBu and its derivatives in promoting neurogenesis and exerting neuroprotective effects. Compounds designed with low lipophilicity ester chains, based on the phorbol 12,13-diesters structure, have shown promising results in stimulating neural progenitor cell proliferation and enhancing neurogenesis in vivo. These findings suggest a new avenue for the development of neurogenic agents targeting brain health and recovery A. Ezzanad et al., 2021.

Modulation of Cell Signaling Pathways

PDBu's interaction with protein kinase C (PKC) and its isoforms plays a crucial role in various cellular processes. For example, it has been shown to induce apoptosis in LNCaP prostate cancer cells by selectively activating PKCα. This selective activation leads to differential cellular responses, including apoptosis and differentiation in specific cell types, indicating the potential for targeted therapeutic strategies M. García-Bermejo et al., 2002.

Anti-inflammatory and Antimycobacterial Properties

The anti-inflammatory activity of PDBu and its analogs has been demonstrated in various models, including the inhibition of cyclooxygenases, which are key enzymes in the inflammatory process. Additionally, certain phorbol esters have shown potent antimycobacterial activity, suggesting their potential use in treating infections caused by Mycobacterium species P. Chumkaew et al., 2003.

Insights into Chemical Synthesis

The chemical synthesis of phorbol and its esters, including PDBu, has been a significant challenge due to their complex structures. However, recent breakthroughs in enantiospecific total synthesis have paved the way for the production of phorbol and its analogs, enabling further research and potential pharmaceutical applications Shuhei Kawamura et al., 2016.

properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BQJRUJTZSGYBEZ-YVQNUNKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C
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Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O8
Record name PHORBOL-12,13-DIBUTYRATE
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DSSTOX Substance ID

DTXSID50958628
Record name Phorbol 12,13-dibutyrate
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Molecular Weight

504.6 g/mol
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Physical Description

Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992)
Record name PHORBOL-12,13-DIBUTYRATE
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Product Name

Phorbol 12,13-dibutyrate

CAS RN

37558-16-0, 61557-88-8
Record name PHORBOL-12,13-DIBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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